![molecular formula C28H29ClN4O5 B2746297 (E)-ethyl 1-butyl-2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 685859-83-0](/img/structure/B2746297.png)
(E)-ethyl 1-butyl-2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate
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Description
(E)-ethyl 1-butyl-2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C28H29ClN4O5 and its molecular weight is 537.01. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Condensation Reactions for Pyrimidine Derivatives : Research has demonstrated the utility of condensation reactions in creating pyrimidine derivatives, pivotal for synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science. For instance, ethyl 5-amino-1,2,4-triazine-6-carboxylates underwent condensation with aryl isocyanates to afford corresponding pyrimido[4,5-e][1,2,4]triazines, highlighting the flexibility of pyrimidine frameworks in chemical synthesis (Wamhoff & Tzanova, 2003).
[4 + 2] Annulation for Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate's role as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines underscores the strategic use of pyrimidine analogs in constructing nitrogen-containing heterocycles, which are core structures in many biologically active compounds (Zhu, Lan, & Kwon, 2003).
Microwave-Assisted Synthesis for Heterocyclic Compounds : The efficacy of microwave irradiation in synthesizing pyrimidine-linked pyrazole heterocyclics, exhibiting insecticidal and antibacterial properties, demonstrates the importance of advanced synthesis techniques in discovering new chemical entities with potential agrochemical and pharmaceutical applications (Deohate & Palaspagar, 2020).
Crystal Structure Determination : The determination of crystal structures, such as that of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, provides essential insights into the molecular geometry, intermolecular interactions, and potential reactivity patterns of complex organic molecules (Yang, 2009).
properties
IUPAC Name |
ethyl 7-butyl-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN4O5/c1-5-7-15-33-23-20(25(34)32-16-9-8-10-22(32)30-23)17-21(26(35)37-6-2)24(33)31-27(36)28(3,4)38-19-13-11-18(29)12-14-19/h8-14,16-17H,5-7,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRZJHLSWBUHCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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